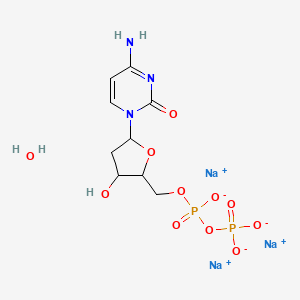

2'-Deoxycytidine-5'-diphosphate trisodium salt hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2’-Deoxycytidine-5’-diphosphate trisodium salt hydrate is a nucleotide diphosphate that plays a crucial role in various biochemical processes. It is an endogenous metabolite involved in DNA biosynthesis and reverse transcription. The compound is composed of a nucleobase (cytosine) attached to deoxyribose and a chain of two phosphate residues, with three sodium ions and water molecules forming the hydrate.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxycytidine-5’-diphosphate trisodium salt hydrate typically involves the reaction of deoxycytidine with trisodium phosphate. The process can be summarized as follows :

- Dissolve deoxycytidine in an appropriate amount of water to form a solution.

- Add trisodium phosphate to the deoxycytidine solution at room temperature.

- Allow the reaction to proceed for several hours.

- Filter the reaction mixture to obtain the product as a white crystalline powder.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through crystallization and filtration processes.

Analyse Chemischer Reaktionen

Types of Reactions

2’-Deoxycytidine-5’-diphosphate trisodium salt hydrate undergoes various chemical reactions, including:

Phosphorylation: It can be phosphorylated to form 2’-deoxycytidine-5’-triphosphate.

Hydrolysis: The compound can be hydrolyzed to yield deoxycytidine and inorganic phosphate.

Common Reagents and Conditions

Phosphorylation: This reaction typically requires nucleoside diphosphate kinase and ATP as a phosphate donor.

Hydrolysis: Acidic or enzymatic conditions can facilitate the hydrolysis of the compound.

Major Products

Phosphorylation: The major product is 2’-deoxycytidine-5’-triphosphate.

Hydrolysis: The major products are deoxycytidine and inorganic phosphate.

Wissenschaftliche Forschungsanwendungen

2’-Deoxycytidine-5’-diphosphate trisodium salt hydrate has several scientific research applications, including :

Chemistry: It is used as a substrate in nucleotide diphosphate kinase reactions to produce 2’-deoxycytidine-5’-triphosphate.

Biology: The compound is involved in DNA biosynthesis and reverse transcription, making it essential for studying DNA replication and repair mechanisms.

Medicine: It is used in research related to genetic disorders and cancer, where DNA synthesis and repair are critical.

Industry: The compound is utilized in the production of nucleotides and nucleosides for various biochemical assays and diagnostic kits.

Wirkmechanismus

2’-Deoxycytidine-5’-diphosphate trisodium salt hydrate exerts its effects by serving as a substrate for nucleotide diphosphate kinase, which phosphorylates it to form 2’-deoxycytidine-5’-triphosphate. This triphosphate is then incorporated into DNA by DNA polymerases during DNA synthesis . The compound also plays a role in reverse transcription, where it is used by reverse transcriptases to synthesize complementary DNA from RNA templates.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2’-Deoxycytidine-5’-triphosphate: A triphosphate form that is directly involved in DNA synthesis.

2’-Deoxyuridine-5’-diphosphate: A similar nucleotide diphosphate involved in DNA synthesis and repair.

Cytidine-5’-diphosphate: A ribonucleotide diphosphate involved in RNA synthesis.

Uniqueness

2’-Deoxycytidine-5’-diphosphate trisodium salt hydrate is unique due to its specific role in DNA biosynthesis and reverse transcription. Unlike its ribonucleotide counterparts, it is specifically involved in the synthesis of deoxyribonucleic acid (DNA), making it crucial for genetic research and applications.

Eigenschaften

Molekularformel |

C9H14N3Na3O11P2 |

|---|---|

Molekulargewicht |

471.14 g/mol |

IUPAC-Name |

trisodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate;hydrate |

InChI |

InChI=1S/C9H15N3O10P2.3Na.H2O/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(21-8)4-20-24(18,19)22-23(15,16)17;;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H2,10,11,14)(H2,15,16,17);;;;1H2/q;3*+1;/p-3 |

InChI-Schlüssel |

DNKSTBDUNOLCRJ-UHFFFAOYSA-K |

Kanonische SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])[O-])O.O.[Na+].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-({3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12498552.png)

![2-[(2,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12498568.png)

![1-{2-[(4-Bromo-2-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12498574.png)

![[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetonitrile](/img/structure/B12498595.png)

![[7,7-bis(6-bromohexyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B12498604.png)

![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-bromonaphthalen-1-yl)carbonyl]amino}benzoate](/img/structure/B12498609.png)

![4-[({[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B12498628.png)

![Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B12498631.png)